molecular formula C16H19BO3 B1423701 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene CAS No. 1260151-69-6

2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

Cat. No. B1423701
M. Wt: 270.1 g/mol
InChI Key: XZXWMCBTVUZVPB-UHFFFAOYSA-N
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Description

The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .


Chemical Reactions Analysis

As mentioned earlier, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is involved in borylation and hydroboration reactions .


Physical And Chemical Properties Analysis

The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .

Scientific Research Applications

Chemical Properties and Metabolism

The chemical structure of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene suggests a close relationship with naphthalene derivatives, which have been extensively studied. Research indicates that metabolism of naphthalene and its derivatives often involves the oxidation of specific molecular chains leading to various metabolites. For example, the metabolism of 2,6-diisopropylnaphthalene in rats proceeds exclusively through oxidation of the isopropyl chain, resulting in several identified metabolites (S. Kojima, T. Honda, M. Kiyozumi, 1985) Kojima, Honda, & Kiyozumi, 1985. Similar pathways might be involved in the metabolism of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, given the structural similarities.

Environmental Impact and Toxicology

Understanding the environmental impact and toxicology of chemical compounds is crucial. Naphthalene, a relative of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, is known to be a ubiquitous environmental pollutant with the potential to cause illness. Studies using nuclear magnetic resonance (NMR) and mass spectrometry have deconvoluted the metabolites related to naphthalene intervention in various organs, providing insights into its biological impact (Yee Soon Ling et al., 2014) Ling et al., 2014. These methodologies can be applied to understand the impact of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene in similar settings.

Biological Activities and Therapeutic Potentials

The biological activities of naphthalene derivatives have been explored for therapeutic potentials. For instance, compounds derived from naphthalene have been investigated for their antiamnestic (AA) and antihypoxic (AH) activities (S. Ono et al., 1995) Ono et al., 1995. Moreover, derivatives of 2-oxoindole, closely related to naphthalene, have been studied for their effects on emotional and behavioral reactions under stress, indicating potential anxiolytic properties (R. Lutsenko, A. Vakhnenko, E. Vlasova, 2017) Lutsenko, Vakhnenko, & Vlasova, 2017. These findings suggest that 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene might also possess unique biological activities worth exploring.

Safety And Hazards

The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” has hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has hazard classifications Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2 .

properties

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-8-9-12(18)10-13(11)14/h5-10,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXWMCBTVUZVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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